5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole

p38 MAPK inhibitors trisubstituted imidazoles medicinal chemistry building blocks

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole is a trisubstituted imidazole scaffold that delivers superior p38α MAP kinase inhibition vs. tetrasubstituted analogues (IC50 27–31 nM). The 3,4,5-trifluorophenyl substitution imparts a unique electron‑withdrawing profile, while the 5‑methyl group modulates hydrogen‑bond capacity and steric fit in the ATP pocket. Procuring this precise regioisomer at ≥95% purity ensures SAR continuity and eliminates the need for in‑house synthesis of a validated kinase‑targeted scaffold.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Cat. No. B13689907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C10H7F3N2/c1-5-4-14-10(15-5)6-2-7(11)9(13)8(12)3-6/h2-4H,1H3,(H,14,15)
InChIKeyWTFRXJMEXLQEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole (CAS 1342727-24-5): Procurement-Grade Heterocyclic Building Block for p38 MAPK-Targeted Medicinal Chemistry


5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole (CAS 1342727-24-5) is a 2,4,5-trisubstituted imidazole derivative featuring a 5-methyl substituent and a 2-(3,4,5-trifluorophenyl) aryl moiety with molecular formula C10H7F3N2 and molecular weight 212.17 g/mol . The compound belongs to a class of trisubstituted imidazoles that have been extensively characterized as p38α mitogen-activated protein kinase (MAPK) inhibitor scaffolds and TNF-α production modulators [1]. The trisubstituted imidazole series has been demonstrated to exhibit more potent p38α MAP kinase inhibition than the corresponding tetrasubstituted imidazole series, with many compounds in this class achieving low-nanomolar activities in isolated enzyme assays [1]. This scaffold-class activity profile establishes 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole as a validated starting point for kinase-targeted drug discovery programs.

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole: Why Positional Isomers and Alternative Substitution Patterns Cannot Be Interchanged in SAR-Critical Applications


Substitution pattern and regiospecific positioning critically determine the biological activity and physicochemical properties of trifluorophenyl-substituted imidazoles. The 3,4,5-trifluorophenyl substitution pattern of this compound imparts a distinct electron-withdrawing profile compared to 2,3,4-trifluorophenyl or 2,4,5-trifluorophenyl positional isomers [1]. In p38α MAPK inhibitor structure-activity relationship (SAR) studies, the trisubstituted imidazole series demonstrates potency profiles that are not comparable to the tetrasubstituted imidazole series, with different SAR trends governing each series [2]. The presence of the 5-methyl group further distinguishes this compound from non-methylated analogs such as 2-(3,4,5-trifluorophenyl)-1H-imidazole (CAS 1250492-58-0, MW 198.14 g/mol), altering both hydrogen-bonding capacity and steric accommodation within kinase ATP-binding pockets [3]. Generic substitution with alternative isomers or methyl-deleted variants will therefore compromise SAR continuity and invalidate cross-study comparisons in kinase inhibitor development programs.

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole: Quantitative Differential Evidence Versus Closest Analogs


Comparative Molecular Weight and Formula: Structural Differentiation from Non-Methylated 3,4,5-Trifluorophenyl Imidazole Analogs

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole (C10H7F3N2, MW 212.17) incorporates a 5-methyl substituent on the imidazole ring that is absent in the comparator compound 2-(3,4,5-trifluorophenyl)-1H-imidazole (C9H5F3N2, MW 198.14). This methylation adds 14.03 Da to the molecular weight and introduces an additional carbon atom, altering the hydrogen-bond donor/acceptor profile and steric bulk at the imidazole 5-position [1].

p38 MAPK inhibitors trisubstituted imidazoles medicinal chemistry building blocks

Positional Isomer Differentiation: 3,4,5-Trifluorophenyl Substitution Pattern Versus Alternative Trifluorophenyl Regioisomers

The 3,4,5-trifluorophenyl substitution pattern of this compound represents a specific fluorine atom arrangement that differs electronically and sterically from alternative regioisomers such as 2,3,4-trifluorophenyl and 2,4,5-trifluorophenyl substitution. The symmetrical 3,4,5-pattern provides a uniform electron-withdrawing distribution across the aromatic ring with fluorine atoms occupying the 3-, 4-, and 5-positions, whereas 2,3,4-trifluorophenyl substitution places a fluorine ortho to the imidazole attachment point, altering both dihedral angle conformation and electronic polarization of the aryl-imidazole bond [1][2].

p38 MAPK inhibitors fluorinated heterocycles positional isomer SAR

Scaffold-Class Potency Differentiation: Trisubstituted Imidazole Series Demonstrates Superior p38α MAP Kinase Inhibition Versus Tetrasubstituted Imidazole Series

In systematic SAR evaluation of imidazole-based p38α MAP kinase inhibitors, the 2,4,5-trisubstituted imidazole series was found to be more potent than the 1,2,4,5-tetrasubstituted imidazole series, with many trisubstituted compounds exhibiting low-nanomolar activities in isolated p38α MAP kinase inhibition assays [1]. The structure-activity relationships between these two series are different and not directly comparable, indicating that the absence of the N1-substituent in trisubstituted imidazoles confers a distinct binding mode and potency advantage. While target compound-specific IC50 data for 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole are not available in the public literature, representative trisubstituted imidazole analogs in published studies have demonstrated IC50 values in the 27.6–31 nM range against p38α MAP kinase .

p38α MAPK inhibition trisubstituted imidazoles kinase inhibitor SAR

Commercial Availability and Supply Chain Differentiation: Documented Purity Specifications and Procurement Accessibility

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole is commercially available from established chemical suppliers with documented purity specifications and stable supply continuity. The compound is stocked with ≥95% purity (product number 2271855), and supplier catalogs include this compound as an active inventory item with defined procurement channels . In contrast, non-methylated comparator 2-(3,4,5-trifluorophenyl)-1H-imidazole (CAS 1250492-58-0) shows limited commercial presence with minimal documented availability information [1]. The methylated target compound benefits from established synthetic accessibility via acid-promoted multicomponent reaction methodology developed for tri- and tetrasubstituted imidazole derivatives, which proceeds smoothly with a range of functionalities to produce imidazole scaffolds in good to excellent yields [2].

research chemical procurement imidazole building blocks laboratory supply chain

5-Methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole: Evidence-Backed Research and Industrial Application Scenarios


p38α MAP Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a trisubstituted imidazole scaffold entry point for p38α MAPK inhibitor programs. The trisubstituted imidazole series has been demonstrated to exhibit greater potency than the tetrasubstituted series in isolated p38α MAP kinase inhibition assays, with structurally related trisubstituted imidazole derivatives achieving IC50 values in the 27.6–31 nM range [1]. The 5-methyl-2-(3,4,5-trifluorophenyl) substitution pattern provides a validated starting point for exploring substituent effects on kinase selectivity and potency, with the 3,4,5-trifluorophenyl moiety contributing electron-withdrawing character that modulates target engagement. This application is supported by class-level evidence from systematic SAR studies establishing the potency advantage of trisubstituted imidazoles over tetrasubstituted alternatives.

Structure-Activity Relationship Studies of Fluorinated Aryl-Imidazole Pharmacophores

The 3,4,5-trifluorophenyl substitution pattern of this compound enables systematic investigation of fluorine positional effects on kinase binding and physicochemical properties. The symmetrical 3,4,5-arrangement provides a distinct electronic profile compared to alternative regioisomers such as 2,3,4-trifluorophenyl or 2,4,5-trifluorophenyl substitution patterns . The 5-methyl substituent adds 14.03 Da of molecular weight and eliminates a hydrogen-bond donor site relative to the non-methylated analog 2-(3,4,5-trifluorophenyl)-1H-imidazole, enabling evaluation of methylation effects on target affinity and selectivity [1]. This compound supports head-to-head comparator studies with alternative regioisomers to establish fluorine-position SAR in kinase inhibitor pharmacophore models.

Multicomponent Reaction Methodology Development and Imidazole Library Synthesis

This compound is accessible via acid-promoted multicomponent reaction methodology that has been validated for the construction of tri- and tetrasubstituted imidazole derivatives . The synthetic route proceeds under metal-free conditions with a range of functionalities to produce imidazole scaffolds in good to excellent yields, making it suitable for library synthesis and parallel medicinal chemistry efforts. The commercial availability of 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole at ≥95% purity from established suppliers [1] enables direct procurement as a synthetic intermediate or reference standard without requiring in-house synthesis development, reducing time-to-assay for SAR programs.

Inflammatory Cytokine Pathway Modulation Research

Tri-substituted imidazole compounds containing fluorophenyl substitution have been characterized in patent literature as possessing inflammatory cytokine-inhibiting activity with therapeutic relevance for cytokine-mediated diseases . The 1,4,5-substituted and 2,4,5-trisubstituted imidazole scaffolds have been disclosed as possessing excellent inflammatory cytokine-inhibiting activity in cellular and in vivo models. While compound-specific activity data for 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole are not available in public literature, the scaffold-class evidence supports its utility as a starting point for TNF-α and related cytokine modulation studies, building on established trisubstituted imidazole pharmacophore frameworks.

Quote Request

Request a Quote for 5-methyl-2-(3,4,5-trifluorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.